恩莫替尼(酒石酸盐)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ENMD-2076 (Tartrate) is a novel small molecule inhibitor of the tyrosine kinase receptor family that has been developed for the treatment of cancer and other diseases. ENMD-2076 (Tartrate) is a potent inhibitor of the Janus kinase (JAK) family of tyrosine kinases, which are involved in the regulation of cell proliferation, differentiation, and survival. ENMD-2076 (Tartrate) has been shown to have anti-tumor activity in several preclinical studies, and has been tested in clinical trials for the treatment of various types of cancer.
科学研究应用
晚期软组织肉瘤(STS)的治疗
恩莫替尼是一种具有抗血管生成特性的极光激酶 A 抑制剂,已在实体瘤和血液系统恶性肿瘤中显示出活性 {svg_1}. 一项开放标签、单臂 II 期研究在接受过 ≤1 线先前的治疗的晚期软组织肉瘤(STS)患者中进行了研究,每日使用 275 毫克,为期 28 天 {svg_2}. 6 个月的无进展生存期(PFS)为 20.8%,临床获益率(CBR)为 17%,客观缓解率(ORR)为 9% {svg_3}.
卵巢透明细胞癌(OCCC)的治疗
一项 II 期研究旨在评估恩莫替尼(一种口服多靶点激酶,选择性地针对极光 A 和 VEGFR)在接受过铂类化疗的复发性 OCCC 患者中的活性 {svg_4}. 总体的 6 个月 PFS 率为 22%,并且根据 ARID1A 表达的不同而有所不同 {svg_5}. 单药恩莫替尼没有达到预定的疗效标准,但 ARID1A 的缺失与恩莫替尼的较好 PFS 相关,值得进一步研究作为潜在的预测生物标志物 {svg_6}.
复发或难治性急性髓系白血病(AML)或慢性髓单核细胞白血病(CMML)的治疗
在一项开放标签、I 期剂量递增研究中,恩莫替尼作为单药在复发或难治性 AML 或 CMML 患者中进行评估 {svg_7}.
抗血管生成特性
恩莫替尼具有抗血管生成特性,这意味着它可以抑制新血管的形成。 这种特性对于治疗各种类型的癌症是有益的,因为它可以通过切断癌细胞的血液供应来阻止癌细胞的生长和扩散 {svg_8}.
极光激酶 A 抑制
恩莫替尼是一种极光激酶 A 抑制剂,极光激酶 A 是一种在细胞分裂中起关键作用的蛋白质。 抑制这种蛋白质可以导致有丝分裂延迟和细胞死亡,这对于治疗各种类型的癌症可能是有益的 {svg_9}.
作用机制
Target of Action
ENMD-2076 (Tartrate) is a multi-targeted kinase inhibitor that primarily targets Aurora A, Flt3, KDR/VEGFR2, Flt4/VEGFR3, FGFR1, FGFR2, Src, and PDGFRα . The compound has selective activity against the mitotic kinase Aurora A and kinases involved in angiogenesis (VEGFRs, FGFRs) .
Mode of Action
ENMD-2076 (Tartrate) interacts with its targets by inhibiting their activity. It has a mechanism of action involving several pathways key to tumor growth and survival: angiogenesis, proliferation, and the cell cycle . It inhibits the growth of a wide range of human solid tumor and hematopoietic cancer cell lines .
Biochemical Pathways
ENMD-2076 (Tartrate) affects several biochemical pathways. It inhibits Aurora A, leading to a decrease in cellular proliferation. It also inhibits angiogenic tyrosine kinases, VEGFR2/KDR and FGFR1 and 2, preventing the formation of new blood vessels and regressing formed vessels .
Pharmacokinetics
ENMD-2076 (Tartrate) is orally active . The pharmacokinetics of ENMD-2076 were characterized by a rapid absorption phase, a half-life of 27.3 to 38.3 hours after a single dose, and dose-proportional exposure
Result of Action
ENMD-2076 (Tartrate) has shown to induce regression or complete inhibition of tumor growth in vivo at well-tolerated doses in tumor xenograft models derived from breast, colon, melanoma, leukemia, and multiple myeloma cell lines . It has also shown promising antitumor activity, particularly in ovarian cancer .
安全和危害
ENMD-2076 (Tartrate) is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is also recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
属性
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7.C4H6O6/c1-16-14-20(26-25-16)23-19-15-21(28-12-10-27(2)11-13-28)24-18(22-19)9-8-17-6-4-3-5-7-17;5-1(3(7)8)2(6)4(9)10/h3-9,14-15H,10-13H2,1-2H3,(H2,22,23,24,25,26);1-2,5-6H,(H,7,8)(H,9,10)/b9-8+;/t;1-,2-/m.0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWWHPZQLVVAPT-PCWHHUEVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=CC(=NC(=N2)C=CC3=CC=CC=C3)N4CCN(CC4)C.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)NC2=CC(=NC(=N2)/C=C/C3=CC=CC=C3)N4CCN(CC4)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N7O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735339 |
Source
|
Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1291074-87-7 |
Source
|
Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。